

An In-depth Technical Guide to the Toxicology Profile of 6-Hydroxyhexanoic Acid

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Compound of Interest

Compound Name: 6-Hydroxyhexanoic Acid

Cat. No.: B072477

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for **6-hydroxyhexanoic acid** is limited. This guide provides a comprehensive overview of the existing information, supplemented by data from structurally related compounds and standardized experimental protocols, to offer a robust toxicological profile for research and development purposes.

Executive Summary

6-Hydroxyhexanoic acid (6-HHA), a metabolite of ϵ -caprolactone and a precursor to adipic acid, is classified as a skin, eye, and respiratory irritant. While specific quantitative data on its acute toxicity is not readily available, one safety data sheet categorizes it as harmful if swallowed (Acute toxicity, oral, Category 4). Comprehensive studies on genotoxicity, carcinogenicity, and reproductive toxicity have not been identified in the public domain. This guide summarizes the known toxicological endpoints, provides detailed hypothetical experimental protocols based on OECD guidelines, and presents a read-across analysis using data from its metabolites, ϵ -caprolactone and adipic acid, to fill existing data gaps. Additionally, relevant biological pathways and experimental workflows are visualized to aid in understanding its metabolic fate and potential toxicological assessment.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), **6-hydroxyhexanoic acid** is classified as follows:

- Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Acute Toxicity (Oral): Category 4 - Harmful if swallowed.[\[4\]](#)

Quantitative Toxicological Data

Direct quantitative toxicological data for **6-hydroxyhexanoic acid** is largely unavailable. The following tables summarize the known information and provide a read-across assessment based on its primary metabolite, adipic acid, and its precursor, ϵ -caprolactone.

Table 1: Acute Toxicity Data

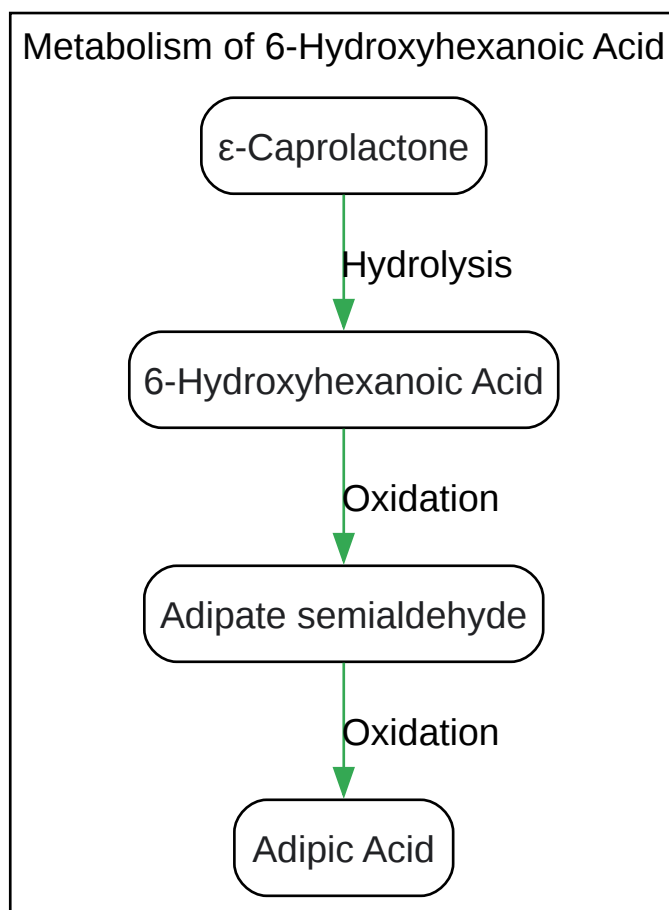
Substance	Test	Species	Route	Value	Classification
6-Hydroxyhexanoic acid	LD50	-	Oral	Data not available	Harmful if swallowed (Category 4) [4]
ϵ -Caprolactone (Read-across)	LD50	Rat	Oral	4290 mg/kg	Not classified
Adipic Acid (Read-across)	LD50	Rat	Oral	> 5000 mg/kg [1]	Not classified [1]

Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Substance	Genotoxicity	Carcinogenicity	Reproductive/Developmental Toxicity
6-Hydroxyhexanoic acid	Data not available	Data not available	Data not available
ε-Caprolactone (Read-across)	Negative in bacterial and mammalian in vitro tests; negative in in vivo micronucleus assay	No data available	No data available
Adipic Acid (Read-across)	Not genetically active in a wide variety of assays[1]	Not carcinogenic in a 2-year rat feeding study[1]	No developmental toxicity observed in mice, rats, rabbits, or hamsters[1]

Metabolic Pathway

6-Hydroxyhexanoic acid is an intermediate in the metabolism of ε-caprolactone to adipic acid. Understanding this pathway is crucial for interpreting its toxicological profile and that of its related compounds.

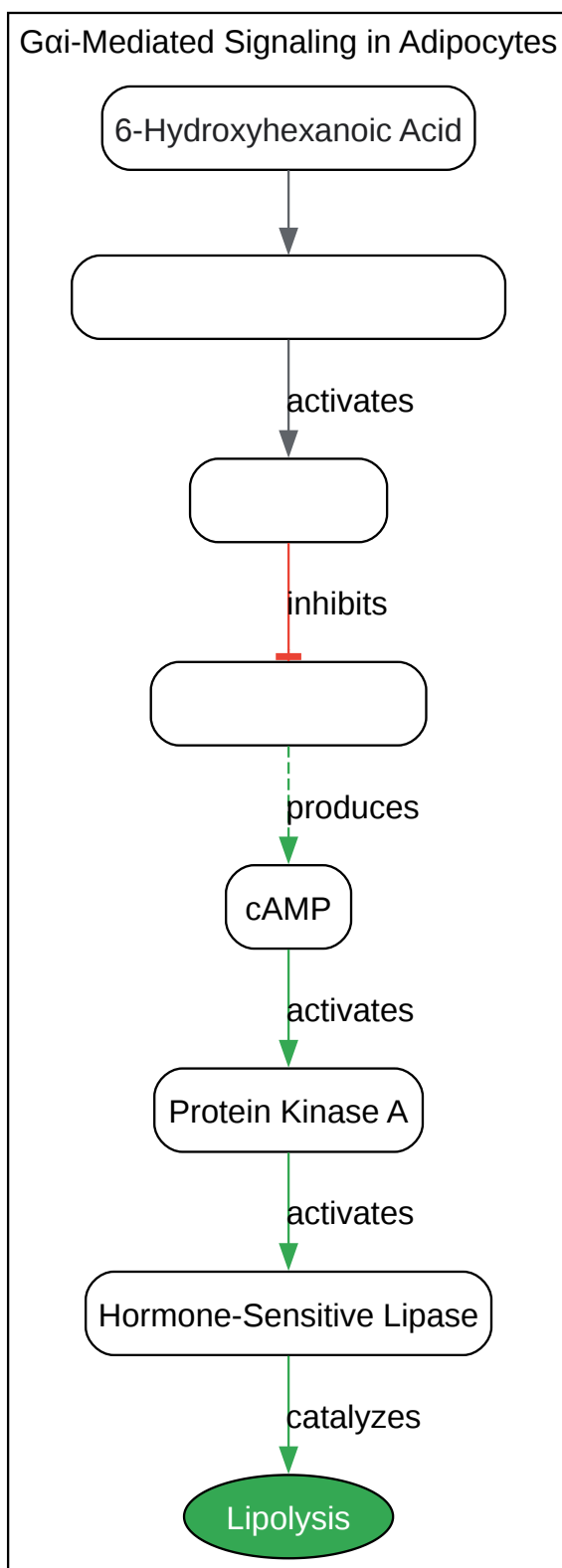


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Metabolic pathway of **6-Hydroxyhexanoic Acid**.

Potential Signaling Pathway Interaction

Recent research into the therapeutic effects of **6-hydroxyhexanoic acid** in metabolic diseases has identified an interaction with Gαi-mediated signaling pathways, which are involved in suppressing lipolysis. While this is not a toxicity pathway, it demonstrates a specific biological interaction that could be relevant in broader toxicological assessments.



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Gai-mediated signaling pathway influenced by 6-HHA.

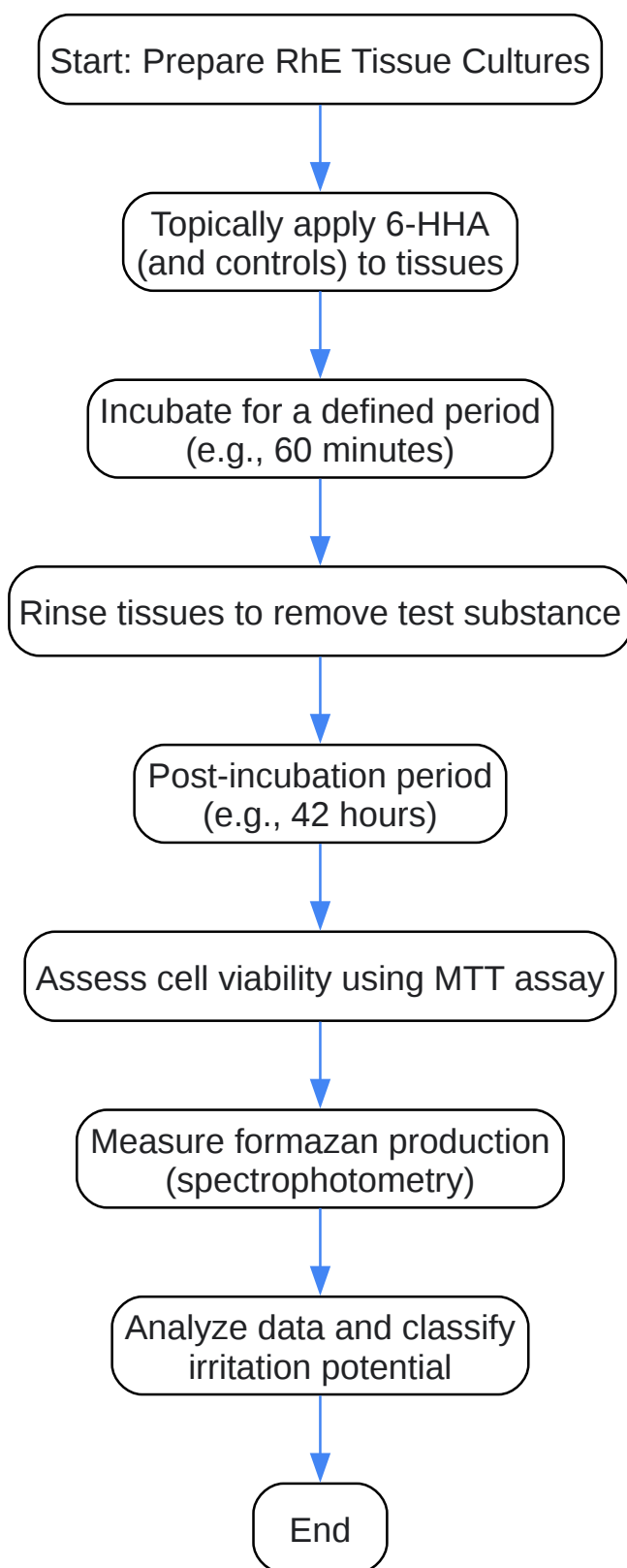
Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **6-hydroxyhexanoic acid** are not publicly available. The following sections describe standardized methodologies based on OECD guidelines that would be appropriate for evaluating its toxicological endpoints.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD 439)

This test method is used to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.^{[5][6][7][8][9][10]}

Workflow:



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Workflow for In Vitro Skin Irritation Test (OECD 439).

Methodology:

- Test System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.
- Procedure:
 - The test substance (**6-hydroxyhexanoic acid**), a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the tissue surface.
 - After a 60-minute exposure, the tissues are rinsed and incubated for 42 hours.
 - Cell viability is then determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan salt by mitochondrial dehydrogenases of viable cells.
 - The formazan is extracted, and the optical density is measured.
- Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.

In Vitro Eye Irritation: Hen's Egg Test - Chorioallantoic Membrane (HET-CAM)

The HET-CAM test is a widely used alternative to in vivo eye irritation testing to assess the irritation potential of a substance on a mucous membrane.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

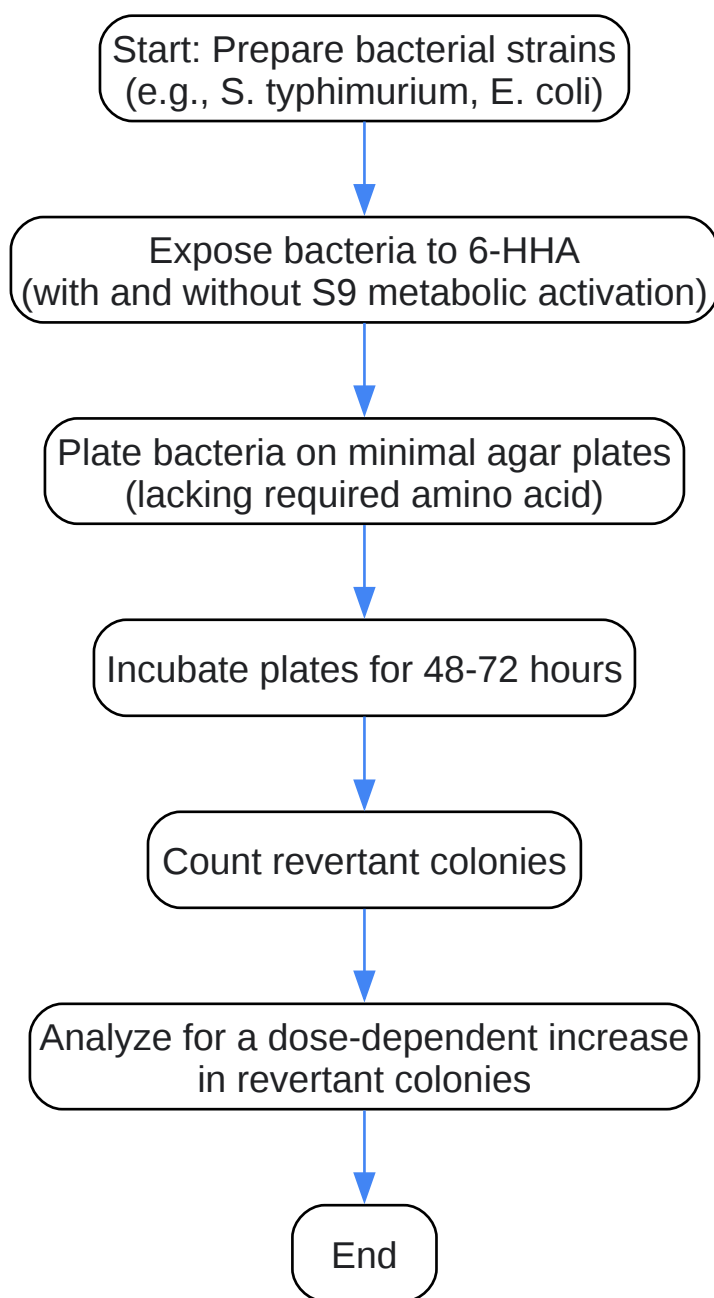
- Test System: Fertilized hen's eggs incubated for 9-10 days.
- Procedure:
 - A window is made in the eggshell to expose the chorioallantoic membrane (CAM).
 - A defined amount of **6-hydroxyhexanoic acid** is applied directly to the CAM.

- The membrane is observed for 5 minutes for signs of hemorrhage, lysis, and coagulation.
- Data Interpretation: The time to the appearance of each endpoint is recorded. An irritation score is calculated based on these times. Higher scores indicate greater irritation potential.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, based on OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[16\]](#)
[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Workflow:



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Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
- Procedure:

- The bacterial strains are exposed to various concentrations of **6-hydroxyhexanoic acid**, both with and without a metabolic activation system (S9 mix from rat liver).
- The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- Data Interpretation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) compared to the negative control.

Genotoxicity: In Vitro Mammalian Chromosomal Aberration Test (based on OECD 473)

This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[\[1\]](#)[\[2\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Methodology:

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- Procedure:
 - Cell cultures are exposed to at least three concentrations of **6-hydroxyhexanoic acid**, with and without metabolic activation.
 - After an exposure period of approximately 1.5 normal cell cycle lengths, the cells are treated with a metaphase-arresting substance (e.g., colcemid).
 - Cells are harvested, stained, and analyzed microscopically for chromosomal aberrations.
- Data Interpretation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Reproductive/Developmental Toxicity Screening Test (based on OECD 421)

This screening test provides information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Methodology:

- Test System: Typically rats.
- Procedure:
 - Male and female animals are administered **6-hydroxyhexanoic acid** at three different dose levels for a period before mating, during mating, and for females, throughout gestation and lactation.
 - Endpoints evaluated include: effects on estrous cycles, mating behavior, fertility, gestation length, parturition, and offspring viability, growth, and development.
 - At the end of the study, a gross necropsy and histopathology of the reproductive organs are performed.
- Data Interpretation: The findings are evaluated for any adverse effects on reproductive parameters and offspring development compared to a control group. A No-Observed-Adverse-Effect Level (NOAEL) is determined.

Conclusion

The available data indicates that **6-hydroxyhexanoic acid** is a skin, eye, and respiratory irritant and may be harmful if swallowed. Due to the significant data gaps in its toxicological profile, a comprehensive risk assessment is challenging. However, a read-across analysis using data from its precursor, ϵ -caprolactone, and its metabolite, adipic acid, suggests a low potential for acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Further testing, following the standardized protocols outlined in this guide, is necessary to definitively characterize the toxicological profile of **6-hydroxyhexanoic acid**. Researchers and drug development professionals should handle this compound with appropriate personal protective equipment and engineering controls to mitigate the risks associated with its irritant properties.

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